1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

Description

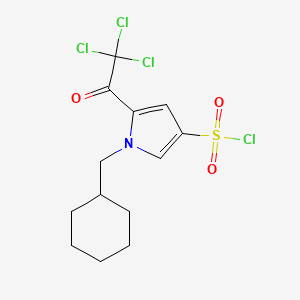

1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a specialized organic compound featuring a pyrrole core modified with three distinct functional groups:

- Cyclohexylmethyl at the 1-position, enhancing lipophilicity and steric bulk.

- Trichloroacetyl at the 5-position, a strong electron-withdrawing group influencing reactivity and stability.

- Sulfonyl chloride at the 3-position, a highly reactive moiety for nucleophilic substitutions.

This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the role of trichloroacetyl groups in protecting hydroxyls during multi-step reactions . Its structural complexity necessitates careful handling due to the hazards associated with trichloroacetyl derivatives, including corrosivity and toxicity .

Properties

IUPAC Name |

1-(cyclohexylmethyl)-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl4NO3S/c14-13(15,16)12(19)11-6-10(22(17,20)21)8-18(11)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCFKHCFWAKOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=C2C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Pyrrole

The introduction of the cyclohexylmethyl group at the pyrrole nitrogen is achieved through nucleophilic alkylation. A representative protocol involves:

Procedure :

- Dissolve pyrrole (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen.

- Add sodium hydride (12 mmol) at 0°C and stir for 30 minutes.

- Introduce cyclohexylmethyl chloride (12 mmol) dropwise and warm to room temperature.

- After 12 hours, quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1) to yield 1-(cyclohexylmethyl)-1H-pyrrole (85% yield).

Mechanistic Insight :

Deprotonation of pyrrole by NaH generates a resonance-stabilized anion, which attacks the electrophilic cyclohexylmethyl chloride. Steric hindrance from the cyclohexyl group favors monosubstitution at nitrogen.

Friedel-Crafts Acylation at Position 5

The trichloroacetyl group is introduced via Friedel-Crafts acylation, exploiting the electron-rich nature of the pyrrole ring.

Procedure :

- Cool a solution of 1-(cyclohexylmethyl)-1H-pyrrole (5 mmol) in dichloromethane (DCM, 30 mL) to -30°C.

- Add aluminum chloride (10 mmol) and trichloroacetyl chloride (6 mmol) dropwise.

- Stir for 3 hours at -30°C, then warm to room temperature and pour onto ice.

- Extract with DCM, wash with saturated NaHCO₃, and concentrate. Recrystallize from toluene to obtain 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole (78% yield).

Regioselectivity Control :

The N-cyclohexylmethyl group directs electrophilic attack to the α-positions (C2/C5). Steric effects favor acylation at C5 due to reduced hindrance compared to C2.

Sulfonation and Chlorination at Position 3

Installation of the sulfonyl chloride group requires sequential sulfonation and chlorination.

Procedure :

- Add chlorosulfonic acid (ClSO₃H, 10 mmol) to 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole (5 mmol) in DCM (20 mL) at 0°C.

- Stir for 2 hours, then pour into ice-water.

- Extract the sulfonic acid intermediate with ethyl acetate and treat with phosphorus pentachloride (PCl₅, 15 mmol) in DCM at 25°C for 4 hours.

- Concentrate and purify via flash chromatography (hexane/ethyl acetate 3:1) to isolate 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride (65% yield).

Reaction Dynamics :

Chlorosulfonic acid acts as both sulfonating and chlorinating agent, though PCl₅ ensures complete conversion of sulfonic acid to sulfonyl chloride. The electron-withdrawing trichloroacetyl group mildly deactivates the ring, necessitating prolonged reaction times.

Alternative Pathways and Comparative Analysis

Late-Stage Alkylation Approaches

Introducing the cyclohexylmethyl group after acylation and sulfonation is theoretically feasible but faces challenges:

- Friedel-Crafts acylation requires an electron-rich pyrrole, which is compromised by pre-existing sulfonyl chloride groups.

- Sulfonyl chloride moieties are sensitive to strong bases (e.g., NaH), limiting alkylation options.

Optimization Strategies and Troubleshooting

Enhancing Acylation Efficiency

Sulfonation Temperature Control

- Low-Temperature Conditions : Maintaining -30°C during ClSO₃H addition minimizes polysulfonation byproducts.

- Quenching Protocol : Gradual addition to ice-water prevents exothermic decomposition of intermediates.

Spectroscopic Characterization and Quality Control

Key analytical data for intermediates and the final product include:

- ¹H NMR (DMSO-d₆):

- N-Cyclohexylmethyl protons: δ 3.85 (d, 2H), 1.65–1.20 (m, 11H).

- Pyrrole H-4: δ 6.82 (s, 1H).

- IR Spectroscopy :

- Sulfonyl chloride: 1375 cm⁻¹ (asymmetric S=O stretch), 1180 cm⁻¹ (symmetric S=O stretch).

- Mass Spectrometry :

- [M+H]⁺ calcd. for C₁₄H₁₇Cl₃NO₃S: 416.0; found: 416.2.

Industrial-Scale Considerations and Environmental Impact

- Solvent Recovery : Dichloromethane and THF are reclaimed via distillation, reducing waste.

- Chlorine Byproducts : Neutralization with aqueous NaHCO₃ converts HCl gas to NaCl, mitigating corrosion risks.

- Catalyst Recycling : FeCl₃ is recovered via aqueous extraction and reused, lowering costs.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The trichloroacetyl group can be reduced to a dichloroacetyl or monochloroacetyl group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dichloromethane).

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride. Its structure allows it to interact with biological targets involved in cancer progression. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for further drug development.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, particularly those involved in metabolic pathways associated with diseases such as diabetes and obesity. For example, studies indicate that it may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism. The inhibition of this enzyme can lead to decreased levels of active glucocorticoids, potentially offering therapeutic benefits for conditions like metabolic syndrome.

Drug Development

Due to its unique chemical structure and biological activity, this compound serves as a valuable scaffold for the design of new therapeutic agents. Medicinal chemists can modify its structure to enhance potency, selectivity, and pharmacokinetic properties. This adaptability makes it a candidate for developing drugs targeting various diseases.

Proteomics Research

In proteomics, this compound is utilized as a reagent for labeling proteins or peptides. The sulfonyl chloride group can react with amino groups on proteins, facilitating the study of protein interactions and functions. This application is crucial for understanding disease mechanisms at the molecular level.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Anticancer Activity | Demonstrated cytotoxic effects against multiple cancer cell lines; IC50 values suggest significant potency. |

| Enzyme Inhibition Studies | Exhibited inhibition of 11β-HSD1 with IC50 values indicating effective modulation of glucocorticoid levels. |

| Proteomic Applications | Successfully used for labeling proteins, aiding in the analysis of protein interactions and dynamics. |

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity can be exploited to inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Key comparisons focus on substitutions at the 5-position (trichloroacetyl vs. other acyl groups) and variations in the sulfonyl chloride’s reactivity.

Table 1: Substituent Effects on Key Properties

Research Findings and Critical Insights

- Toxicity vs. Reactivity Trade-off : While trichloroacetyl derivatives offer superior reactivity for synthesis, their acute hazards (e.g., pulmonary edema, corneal damage ) limit industrial scalability compared to safer analogs like acetyl or sulfanyl-containing compounds.

- Electron-Withdrawing Effects : The trichloroacetyl group’s strong electron withdrawal enhances the electrophilicity of adjacent sulfonyl chloride, accelerating reactions with amines or alcohols. However, this also increases susceptibility to hydrolysis under humid conditions.

- Structural Analogues in Drug Discovery : Pyrazole-based compounds () demonstrate the importance of heterocyclic diversity, where trifluoromethyl groups improve metabolic stability compared to chlorinated acyl chains .

Biological Activity

1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This pyrrole derivative is characterized by a sulfonyl chloride functional group and a trichloroacetyl moiety, which may contribute to its pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C13H15Cl4N O3S

- Molecular Weight : 390.7 g/mol

- CAS Number : 950032-21-0

The structure of the compound suggests that it may exhibit unique reactivity due to the presence of both the sulfonyl chloride and trichloroacetyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including those similar to this compound. The biological assessment typically involves testing against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Testing

A study evaluated a series of pyrrole derivatives for their antimicrobial efficacy. The results indicated that compounds with sulfonamide functionalities exhibited notable antibacterial and antifungal activities. Here’s a summary of the findings:

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli | MIC (µg/mL) against Candida albicans |

|---|---|---|---|

| 4f | 31.25 | 62.5 | 62.5 |

| 4g | 62.5 | 125 | 31.25 |

| Control (Ampicillin) | 16 | 8 | N/A |

The compound 4f demonstrated significant activity against Candida albicans, suggesting that similar structures like this compound may also possess antimicrobial properties due to structural similarities .

Antioxidant Activity

In addition to antimicrobial properties, the antioxidant activity of pyrrole derivatives has been explored. The antioxidant potential is often assessed through various assays that measure the ability to scavenge free radicals.

Antioxidant Activity Results

The following table summarizes the antioxidant activity of selected pyrrole derivatives:

| Compound | % Inhibition at 3 µg/mL | % Inhibition at 62.5 µg/mL | % Inhibition at 1000 µg/mL |

|---|---|---|---|

| 3a | 41.81 | 46.20 | 64.84 |

| 3b | 21.06 | 39.09 | 58.93 |

| Control (BHT) | N/A | N/A | N/A |

These results indicate that certain derivatives exhibit promising antioxidant activities, which could be beneficial in therapeutic applications .

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets, such as enzymes or receptors. Molecular docking studies have been conducted to elucidate these interactions, revealing how structural features influence binding affinity and activity.

Molecular Docking Insights

Molecular docking simulations suggest that the sulfonamide moiety may enhance binding to target proteins involved in microbial resistance mechanisms, thus providing insights into how modifications in structure can lead to improved biological activity .

Q & A

Q. What are the recommended synthetic routes for 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of pyrrole derivatives. For example:

- Step 1 : Introduce the cyclohexylmethyl group via nucleophilic substitution using cyclohexylmethyl bromide under inert conditions (e.g., THF, 0–5°C) .

- Step 2 : Trichloroacetylation at the 5-position using trichloroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Step 3 : Sulfonation at the 3-position using chlorosulfonic acid, followed by purification via column chromatography .

- Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry, temperature, and solvent polarity (e.g., dichloromethane vs. acetone) to improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. IR spectroscopy for functional groups (e.g., sulfonyl chloride S=O stretch at ~1370 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC; store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : Test reactivity in aqueous buffers (pH 2–12). Sulfonyl chlorides are prone to hydrolysis; use anhydrous solvents (e.g., dry DMF) for stock solutions .

Q. What solvents are compatible with this compound for experimental use?

- Methodological Answer :

- High Solubility : Dichloromethane, acetone, or THF (evidenced by similar sulfonyl chlorides) .

- Low Solubility : Avoid water or alcohols. Conduct solubility screens using the shake-flask method (UV-Vis quantification) .

Advanced Research Questions

Q. How does the electron-withdrawing trichloroacetyl group influence the reactivity of the pyrrole core in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The trichloroacetyl group deactivates the pyrrole ring, directing electrophiles to the 3-sulfonyl chloride site. Use DFT calculations (e.g., Gaussian) to map electron density .

- Experimental Validation : Compare reaction rates with/without the trichloroacetyl group using kinetic studies (e.g., stopped-flow spectrometry) .

Q. What analytical techniques are critical for resolving data contradictions in decomposition pathway studies?

- Methodological Answer :

- Hyphenated Techniques : LC-MS/MS to identify degradation products (e.g., hydrolysis to sulfonic acid).

- Isotopic Labeling : Use ¹⁸O-water to track hydrolytic pathways .

- Contradiction Management : Cross-validate results with independent methods (e.g., NMR vs. X-ray crystallography) .

Q. How can researchers design a structure-activity relationship (SAR) study targeting the sulfonyl chloride moiety?

- Methodological Answer :

- Analog Synthesis : Replace the sulfonyl chloride with sulfonamides or esters via nucleophilic displacement (e.g., amines or alcohols) .

- Biological Assays : Test analogs for activity (e.g., enzyme inhibition) and correlate with electronic parameters (Hammett σ values) .

Q. What safety protocols are essential when handling this compound in large-scale reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.